4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol consists of a phenol ring with a bromine substituent at position 4 and an amino-methyl group attached to the phenyl ring. The dimethoxy groups are positioned at positions 3 and 5 on the phenyl ring. For a visual representation, refer to the 2D Mol file here .
Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
Studies have demonstrated the utility of bromophenol derivatives in inhibiting human carbonic anhydrase II, an enzyme implicated in glaucoma, epilepsy, and other conditions. For instance, derivatives such as (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone and its brominated variants showed significant inhibitory activities, suggesting their potential as lead compounds for developing novel inhibitors (Balaydın et al., 2012). Additionally, bromophenols have exhibited antioxidant properties, indicating their relevance in addressing oxidative stress-related pathologies (Balaydın et al., 2010).
Photodynamic Therapy
A study synthesized and characterized a zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with Schiff base groups containing a similar bromo-dimethoxyphenyl structure. This compound demonstrated significant potential for Type II photodynamic therapy applications, offering a promising avenue for cancer treatment (Pişkin et al., 2020).
Organic Synthesis and Molecular Characterization
Research into the synthesis of Schiff base compounds, involving bromophenols, has paved the way for creating novel materials with potential applications in electronics and photonics. These efforts include the synthesis of chelate polymers containing etheric diphenyl rings in the backbone, showcasing the versatility of bromophenols in designing materials with unique thermal, optical, and electrochemical properties (Kaya & Aydın, 2011).
Environmental and Analytical Chemistry
Analytical techniques have been developed to characterize metabolites of psychoactive substances, where derivatives similar to "4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol" are used as model compounds. This research is crucial for understanding the environmental impact and human exposure to new psychoactive substances (Texter et al., 2018).
Properties
IUPAC Name |
4-bromo-2-[(3,5-dimethoxyanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-19-13-6-12(7-14(8-13)20-2)17-9-10-5-11(16)3-4-15(10)18/h3-8,17-18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNCFCYYPPAFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.